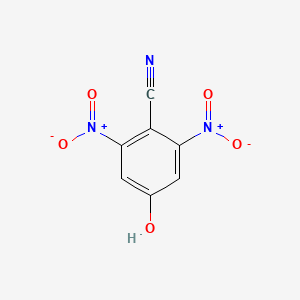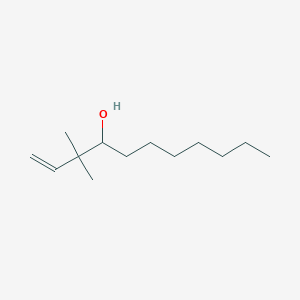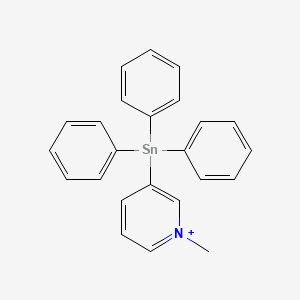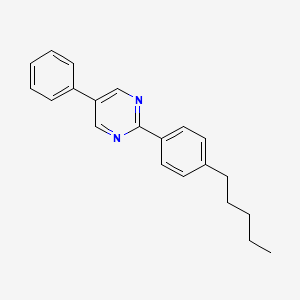![molecular formula C16H16S B14312161 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene CAS No. 113647-97-5](/img/structure/B14312161.png)
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene: is an organic compound with the molecular formula C16H16S . It is a derivative of fluorene, where a methylsulfanyl group is attached to the ethyl side chain at the 9th position of the fluorene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene typically involves the following steps:
Starting Materials: Fluorene and 2-(Methylsulfanyl)ethyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it nucleophilic.
Reaction Mechanism: The nucleophilic fluorene attacks the electrophilic carbon of the 2-(Methylsulfanyl)ethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent fluorene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical assays and studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
作用機序
The mechanism by which 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene exerts its effects depends on its interaction with molecular targets. The methylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .
類似化合物との比較
9-Methylfluorene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
9-(2-Hydroxyethyl)-9H-fluorene:
Uniqueness: The presence of the methylsulfanyl group in 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene imparts unique chemical properties, such as increased nucleophilicity and the ability to participate in specific non-covalent interactions. These properties make it distinct from other similar compounds and expand its range of applications in various fields .
特性
CAS番号 |
113647-97-5 |
|---|---|
分子式 |
C16H16S |
分子量 |
240.4 g/mol |
IUPAC名 |
9-(2-methylsulfanylethyl)-9H-fluorene |
InChI |
InChI=1S/C16H16S/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 |
InChIキー |
MDVLNWZYXCNRLV-UHFFFAOYSA-N |
正規SMILES |
CSCCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)

![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)


![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)

